![molecular formula C28H26N4O2S B2723686 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1052667-30-7](/img/structure/B2723686.png)

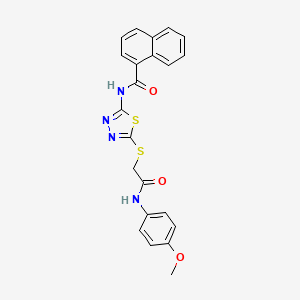

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

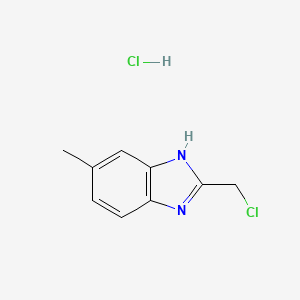

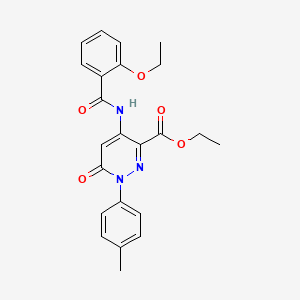

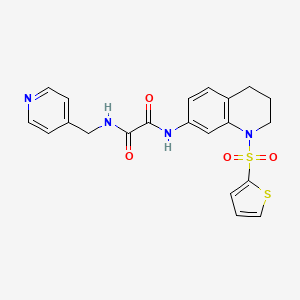

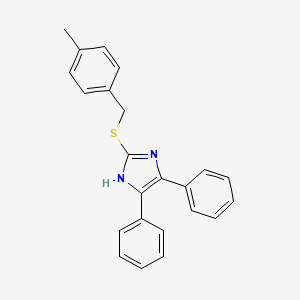

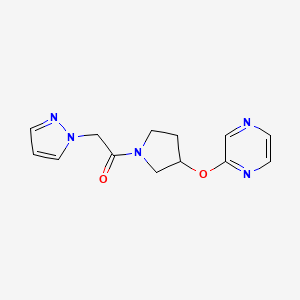

The synthesis of imidazole-containing compounds, such as the one , often involves the condensation of a series of β-keto esters . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-c]quinazolin-5-yl group, a benzyl group, a thio group, and an o-tolyl group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.科学的研究の応用

Synthesis Techniques

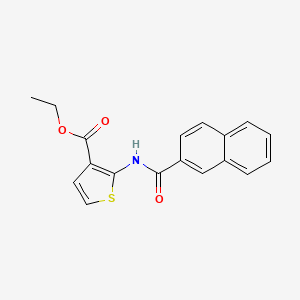

Research has explored several synthetic pathways to create compounds similar to "2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide". For example, one study detailed the copper-catalyzed C–N coupling and cyclization processes as effective methods for synthesizing benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, showcasing a pathway that might be relevant for creating related quinazoline derivatives under specific conditions (Dao et al., 2017). Similarly, other research has highlighted microwave-mediated heterocyclization to benzimidazo[2,1-b]quinazolin-12(5H)-ones, further illustrating the versatility of synthetic approaches for these compounds (Carpenter, Lam, & Kurth, 2007).

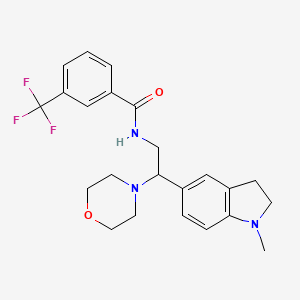

Antitumor Activity

Some novel 3-benzyl-4(3H)quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activity. These studies demonstrate the potential of quinazolinone derivatives in broad-spectrum antitumor applications, with certain compounds showing significant potency against various cancer cell lines (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Research on new furothiazolo pyrimido quinazolinones derived from visnagenone or khellinone has uncovered their antimicrobial properties. These studies have identified compounds with notable efficacy in inhibiting the growth of bacteria and fungi, showcasing the antimicrobial potential of quinazolinone derivatives (Abu‐Hashem, 2018).

Anticonvulsant Activity

Quinazoline-4(3H)-ones have been evaluated for anticonvulsant activity, with some compounds displaying significant effects in experimental epilepsy models. These findings highlight the therapeutic potential of quinazolinone derivatives in treating seizure disorders, further illustrating the wide-ranging applications of these compounds in medical research (Abuelizz et al., 2017).

Safety And Hazards

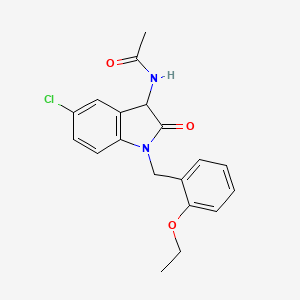

This compound is not intended for human or veterinary use and is available for research use only. Therefore, appropriate safety measures should be taken when handling this compound.

将来の方向性

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of biological activities exhibited by imidazole-containing compounds , this compound could potentially be of interest in the development of new drugs.

特性

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O2S/c1-3-24(26(33)30-21-15-9-7-11-18(21)2)35-28-31-22-16-10-8-14-20(22)25-29-23(27(34)32(25)28)17-19-12-5-4-6-13-19/h4-16,23-24H,3,17H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKYNPYRGRZUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2723603.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2723604.png)

![1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2723614.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2723618.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2723620.png)